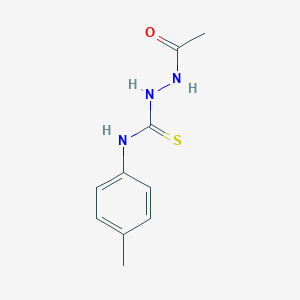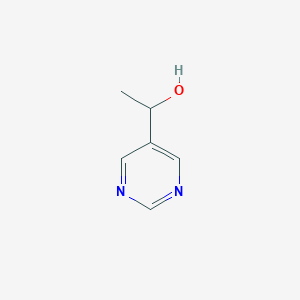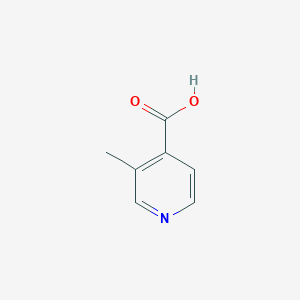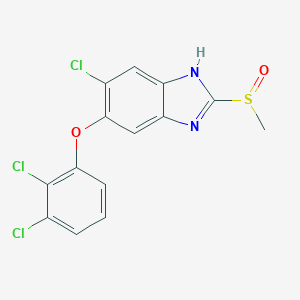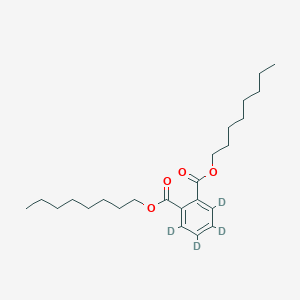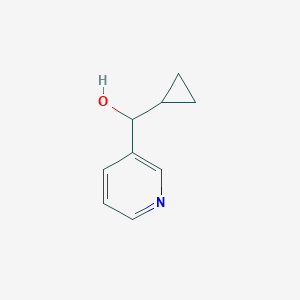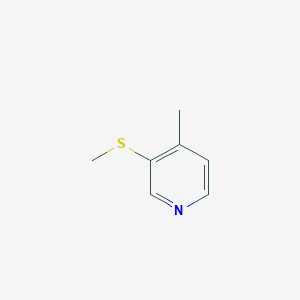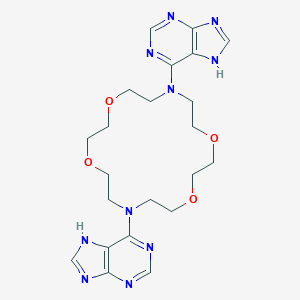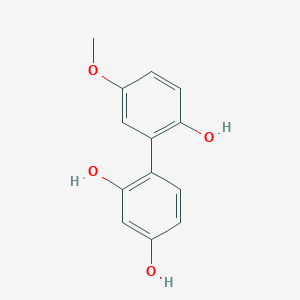
4-(2-Hydroxy-5-methoxyphenyl)benzene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Hydroxy-5-methoxyphenyl)benzene-1,3-diol, also known as quercetin, is a flavonoid widely found in plants, fruits, and vegetables. Quercetin has been extensively studied for its potential therapeutic applications due to its antioxidant, anti-inflammatory, and anticancer properties.
Mecanismo De Acción
Quercetin exerts its therapeutic effects through various mechanisms, including the modulation of signaling pathways, gene expression, and enzyme activity. Quercetin has been shown to inhibit the activity of inflammatory enzymes, such as cyclooxygenase and lipoxygenase, and reduce the production of inflammatory cytokines. Quercetin has also been shown to induce apoptosis, or programmed cell death, in cancer cells through the activation of various signaling pathways.
Efectos Bioquímicos Y Fisiológicos
Quercetin has been shown to have various biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and cancer cell growth. Quercetin has been shown to reduce the production of reactive oxygen species, which are associated with oxidative stress and cellular damage. Quercetin has also been shown to reduce the production of inflammatory cytokines, which are associated with chronic inflammation. Quercetin has also been shown to inhibit the growth and proliferation of cancer cells through various mechanisms, including the induction of apoptosis and the inhibition of angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Quercetin has several advantages for lab experiments, including its availability, low toxicity, and wide range of therapeutic applications. Quercetin is readily available and can be synthesized or extracted from natural sources. Quercetin also has low toxicity, making it suitable for in vitro and in vivo experiments. However, 4-(2-Hydroxy-5-methoxyphenyl)benzene-1,3-diol has several limitations, including its poor solubility in water and low bioavailability. Quercetin also has a short half-life in vivo, which may limit its therapeutic efficacy.
Direcciones Futuras
There are several future directions for 4-(2-Hydroxy-5-methoxyphenyl)benzene-1,3-diol research, including the development of novel delivery systems to improve its bioavailability and efficacy. Quercetin nanoparticles and liposomes have been developed to improve its solubility and bioavailability. Further research is needed to determine the optimal dosage and duration of 4-(2-Hydroxy-5-methoxyphenyl)benzene-1,3-diol treatment for various therapeutic applications. Quercetin has also been shown to interact with various signaling pathways and enzymes, suggesting its potential for the development of novel therapeutic agents. Further research is needed to identify the specific mechanisms of action and potential targets for 4-(2-Hydroxy-5-methoxyphenyl)benzene-1,3-diol-based therapies.
Conclusion:
Quercetin is a flavonoid with potential therapeutic applications due to its antioxidant, anti-inflammatory, and anticancer properties. Quercetin can be synthesized through various methods and has been extensively studied for its potential therapeutic applications. Quercetin exerts its therapeutic effects through various mechanisms and has several advantages and limitations for lab experiments. There are several future directions for 4-(2-Hydroxy-5-methoxyphenyl)benzene-1,3-diol research, including the development of novel delivery systems and the identification of specific mechanisms of action and potential targets for 4-(2-Hydroxy-5-methoxyphenyl)benzene-1,3-diol-based therapies.
Métodos De Síntesis
Quercetin can be synthesized through various methods, including chemical synthesis and extraction from natural sources. Chemical synthesis involves the reaction of 2,4,5-trihydroxybenzaldehyde with acetophenone in the presence of a catalyst to produce 4-(2-Hydroxy-5-methoxyphenyl)benzene-1,3-diol. Extraction from natural sources involves the use of solvents to extract 4-(2-Hydroxy-5-methoxyphenyl)benzene-1,3-diol from plants, such as onions and apples.
Aplicaciones Científicas De Investigación
Quercetin has been extensively studied for its potential therapeutic applications, including its antioxidant, anti-inflammatory, and anticancer properties. Quercetin has been shown to reduce oxidative stress and inflammation, which are associated with various chronic diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. Quercetin has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Propiedades
Número CAS |
151601-12-6 |
|---|---|
Nombre del producto |
4-(2-Hydroxy-5-methoxyphenyl)benzene-1,3-diol |
Fórmula molecular |
C13H12O4 |
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
4-(2-hydroxy-5-methoxyphenyl)benzene-1,3-diol |
InChI |
InChI=1S/C13H12O4/c1-17-9-3-5-12(15)11(7-9)10-4-2-8(14)6-13(10)16/h2-7,14-16H,1H3 |
Clave InChI |
GRHMMROGXFHHIS-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)O)C2=C(C=C(C=C2)O)O |
SMILES canónico |
COC1=CC(=C(C=C1)O)C2=C(C=C(C=C2)O)O |
Sinónimos |
[1,1-Biphenyl]-2,2,4-triol,5-methoxy-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




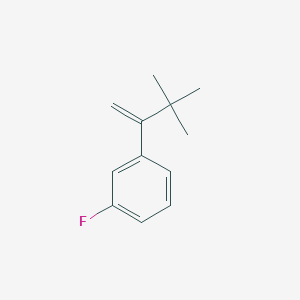
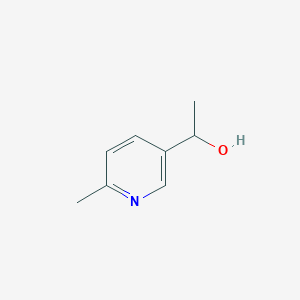
![1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-one](/img/structure/B121990.png)
